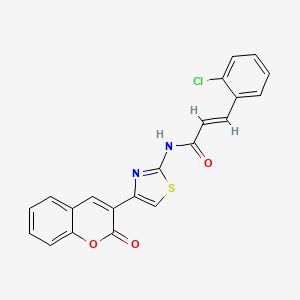
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H13ClN2O3S and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide is a synthetic compound that combines thiazole and coumarin moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and neuroprotective contexts.
Chemical Structure and Properties
The molecular formula of this compound is C21H17ClN2O2S, with a molecular weight of 390.8 g/mol. The compound features a thiazole ring linked to a coumarin derivative, which enhances its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O2S |
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and coumarin structures. For example, hybrid compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of glucose metabolism . For instance, studies demonstrated that certain derivatives can inhibit colorectal cancer cell lines with IC50 values ranging from 0.25 µM to 0.38 µM .
- Case Studies : In one study, compounds derived from similar structures were tested against HCT116 and HT-29 colorectal cancer cell lines, showing promising results in inhibiting cell proliferation . The most potent compounds exhibited significant cytotoxicity while maintaining selectivity towards cancer cells over normal fibroblasts.
Neuroprotective Activity
The potential neuroprotective effects of this compound are also noteworthy, particularly regarding acetylcholinesterase (AChE) inhibition.
- AChE Inhibition : Compounds with a coumarin-thiazole structure have been reported to exhibit strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's . In vitro assays have shown that certain derivatives can inhibit AChE with IC50 values as low as 2.7 µM, indicating their potential as therapeutic agents for cognitive disorders .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances the potency against cancer cell lines.
- Substituent Positioning : Variations in the positioning of substituents on the coumarin ring also affect biological activity, suggesting that careful structural optimization could lead to more effective derivatives.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c22-16-7-3-1-5-13(16)9-10-19(25)24-21-23-17(12-28-21)15-11-14-6-2-4-8-18(14)27-20(15)26/h1-12H,(H,23,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDBCHYFCJPCI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













